1-(3-Fluoropyridin-2-yl)cyclopropanamine
Overview
Description
1-(3-Fluoropyridin-2-yl)cyclopropanamine (FPC) is an organic compound with a cyclopropane ring containing a fluorinated pyridine and an amine group. FPC is a versatile molecule that has been studied for its potential applications in the fields of materials science, drug development, and catalysis.
Scientific Research Applications
Antibacterial Activity
Research conducted by Inagaki et al. (2003) elucidated the synthesis of novel quinolones bearing the cyclopropanamine structure, showing potent antibacterial activity against Gram-positive pathogens, including resistant strains such as MRSA, PRSP, and VRE. These compounds demonstrated significant improvements over existing antibiotics, highlighting the importance of fluorinated cyclopropanamine derivatives in developing new antibacterial drugs [H. Inagaki, S. Miyauchi, et al., 2003].
Neuroprotective Agents
LEI-101, characterized by Mukhopadhyay et al. (2016), is a novel, peripherally restricted CB2 receptor agonist derived from cyclopropanamine, indicating potential in preventing cisplatin-induced nephrotoxicity. This showcases the application of cyclopropanamine compounds in developing therapies for reducing chemotherapy-related side effects [P. Mukhopadhyay, M. Baggelaar, et al., 2016].
Radiotracer Development
García et al. (2014) explored N-(4-[(18)F]-fluoropyridin-2-yl)-N-{2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl}carboxamides as analogs of WAY100635, indicating the potential of fluoropyridin-2-yl derivatives in creating PET tracers for serotonin 5-HT(1A) receptors. This development could enhance the imaging techniques used in diagnosing and researching neuropsychiatric disorders [Gonzalo García, Valentina Abet, et al., 2014].
Enzyme Inhibition for CNS Disorders
A study on cyclopropanamine compounds and their use, as documented in a patent application by Blass (2016), emphasized their effectiveness in inhibiting lysine-specific demethylase-1 (LSD1). This enzyme plays a crucial role in regulating gene expression through histone methylation, and its inhibition by cyclopropanamine derivatives offers a therapeutic strategy for treating CNS disorders such as schizophrenia and Alzheimer's disease [B. Blass, 2016].
P2X7 Antagonists for Mood Disorders
Chrovian et al. (2018) identified cyclopropanamine-containing P2X7 antagonists through a dipolar cycloaddition reaction, proposing their use in treating mood disorders. The compounds exhibited significant receptor occupancy and tolerability in preclinical models, marking a step forward in addressing psychiatric conditions [C. Chrovian, Akinola Soyode-Johnson, et al., 2018].
properties
IUPAC Name |
1-(3-fluoropyridin-2-yl)cyclopropan-1-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9FN2/c9-6-2-1-5-11-7(6)8(10)3-4-8/h1-2,5H,3-4,10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QHIQAQLAGVLZBM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(C2=C(C=CC=N2)F)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9FN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Fluoropyridin-2-yl)cyclopropan-1-amine |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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